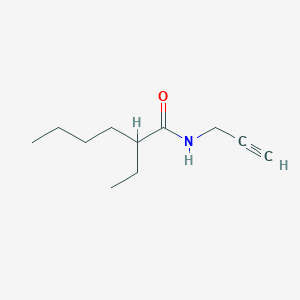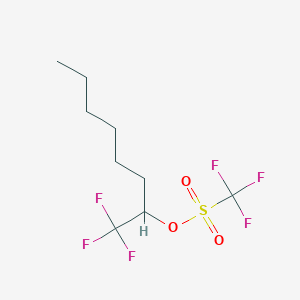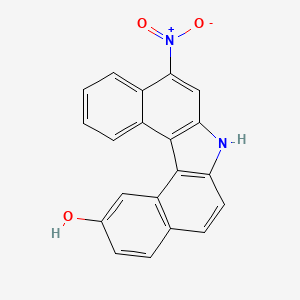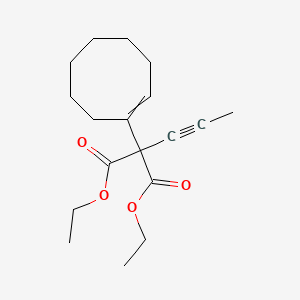
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is a complex organic compound characterized by its unique molecular structure, which includes a cyclooctene ring and a propynyl group attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl propanedioate with cyclooct-1-en-1-yl bromide under basic conditions, followed by the addition of prop-1-yn-1-yl bromide. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Various ester derivatives
Wissenschaftliche Forschungsanwendungen
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The cyclooctene ring and propynyl group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Diethyl (oct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
Comparison: Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its cyclooctene ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications where the cyclooctene ring’s characteristics are advantageous.
Eigenschaften
CAS-Nummer |
292607-07-9 |
|---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
diethyl 2-(cycloocten-1-yl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C18H26O4/c1-4-14-18(16(19)21-5-2,17(20)22-6-3)15-12-10-8-7-9-11-13-15/h12H,5-11,13H2,1-3H3 |
InChI-Schlüssel |
JCSMLRPBVFDNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#CC)(C1=CCCCCCC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


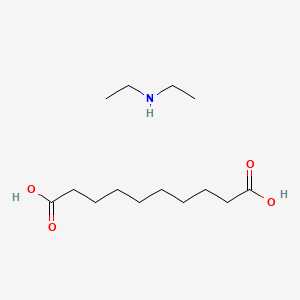
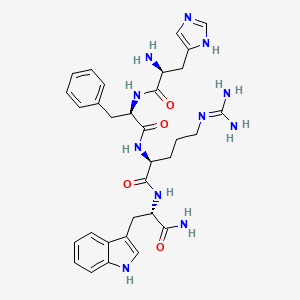
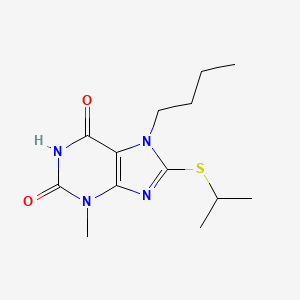
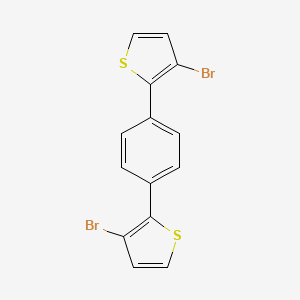
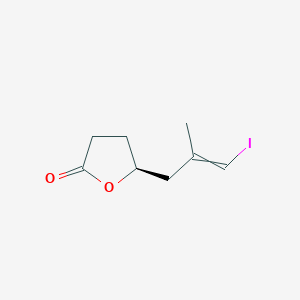
methanone](/img/structure/B14249344.png)

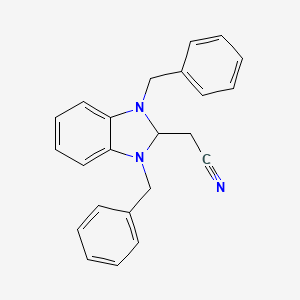
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
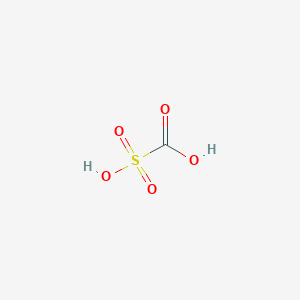
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
